Cas no 933-40-4 (1,1-Dimethoxycyclohexane)

1,1-Dimethoxycyclohexane structure
1,1-Dimethoxycyclohexane structure
Nombre del producto:1,1-Dimethoxycyclohexane
Número CAS:933-40-4
MF:C8H16O2
Megavatios:144.211442947388
MDL:MFCD00043714
CID:807552
PubChem ID:87567881

1,1-Dimethoxycyclohexane Propiedades químicas y físicas

Nombre e identificación

    • Cyclohexane,1,1-dimethoxy-
    • 1,1-Dimethoxycyclohexane
    • Cyclohexanone Dimethylketal
    • Cyclohexanone dimethyl ketal
    • 1,1-Dimethoxycyclohexane (ACI)
    • Cyclohexanone, dimethyl acetal (6CI, 7CI, 8CI)
    • CS-0179761
    • SCHEMBL201561
    • Cyclohexanone, dimethyl acetal
    • Cyclohexanone dimethyl ketal, 99%
    • Cyclohexane, 1,1-dimethoxy-
    • AKOS015851762
    • dimethoxycyclohexane
    • D1372
    • DTXCID20161864
    • cyclohexanone-dimethylacetal
    • BS-22409
    • DB-080889
    • 1,1-dimethoxy-cyclohexane
    • DTXSID00239373
    • 933-40-4
    • NS00096268
    • MFCD00043714
    • G77621
    • MDL: MFCD00043714
    • Renchi: 1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3
    • Clave inchi: XPIJMQVLTXAGME-UHFFFAOYSA-N
    • Sonrisas: O(C1(CCCCC1)OC)C

Atributos calculados

  • Calidad precisa: 144.11500
  • Masa isotópica única: 144.115
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 2
  • Complejidad: 89.4
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 1.7
  • Superficie del Polo topológico: 18.5A^2
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.948 g/mL at 25 °C(lit.)
  • Punto de ebullición: 64°C/30mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 111.2 ° f
    Celsius: 44 ° c
  • índice de refracción: n20/D 1.439(lit.)
  • PSA: 18.46000
  • Logp: 1.93960
  • Disolución: Not determined

1,1-Dimethoxycyclohexane Información de Seguridad

1,1-Dimethoxycyclohexane Datos Aduaneros

  • Código HS:2911000000
  • Datos Aduaneros:

    China Customs Code:

    2911000000

    Overview:

    2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1,1-Dimethoxycyclohexane PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
D473813-500mg
1,1-Dimethoxycyclohexane
933-40-4
500mg
$ 75.00 2023-09-07
Cooke Chemical
T8524630-25mL
1,1-Dimethoxycyclohexane
933-40-4 >96.0%(GC)
25ml
RMB 240.00 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1372-25ML
1,1-Dimethoxycyclohexane
933-40-4 >96.0%(GC)
25ml
¥330.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CO625-100ml
1,1-Dimethoxycyclohexane
933-40-4 96.0%(GC)
100ml
¥560.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CO625-5ml
1,1-Dimethoxycyclohexane
933-40-4 96.0%(GC)
5ml
¥103.0 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1372-500ML
1,1-Dimethoxycyclohexane
933-40-4 >96.0%(GC)
500ML
¥1,460.00 2021-05-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CO625-25ml
1,1-Dimethoxycyclohexane
933-40-4 96.0%(GC)
25ml
¥269.0 2023-09-02
Ambeed
A799289-5g
1,1-Dimethoxycyclohexane
933-40-4 98%
5g
$15.0 2024-04-15
A2B Chem LLC
AB53548-5g
1,1-Dimethoxycyclohexane
933-40-4 98%(GC)
5g
$18.00 2024-07-18
TRC
D473813-2.5g
1,1-Dimethoxycyclohexane
933-40-4
2.5g
$ 60.00 2022-06-05

1,1-Dimethoxycyclohexane Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Trimethyl orthoformate Catalysts: Tetrabutylammonium tribromide Solvents: Methanol
Referencia
Tetrabutylammonium Tribromide (TBATB) as Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization of Carbonyl Compounds
Gopinath, Rangam; Haque, Sk. Jiaul; Patel, Bhisma K., Journal of Organic Chemistry, 2002, 67(16), 5842-5845

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Copper(II) tetrafluoroborate ;  2 min, 25 - 30 °C
Referencia
Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for acetal formation
Kumar, Raj; Chakraborti, Asit K., Tetrahedron Letters, 2005, 46(48), 8319-8323

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Cadmium iodide
Referencia
Cadmium iodide catalyzed and efficient synthesis of acetals under microwave irradiations
Laskar, Dhrubojyoti Dey; Prajapati, Dipak; Sandhu, Jagir S., Chemistry Letters, 1999, (12), 1283-1284

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethyl orthoformate Catalysts: Bromotrimethylsilane ;  20 - 40 min, rt
Referencia
Trimethylsilyl bromide-promoted synthesis of acyclic and cyclic acetals
Wu, Liqiang; Yang, Chunguang; Yang, Limin; Yang, Lijuan, Youji Huaxue, 2009, 29(11), 1836-1839

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
Referencia
Preparation of ketals from 2,2-dimethoxypropane
Lorette, N. B.; Howard, W. L., Journal of Organic Chemistry, 1960, 25, 521-5

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Tungsten oxide (WO) ,  Titania (sulfated) Solvents: Methanol ;  2 h, rt
Referencia
Tungsten-Promoted Mesoporous Group 4 (Ti, Zr, and Hf) Transition-Metal Oxides for Room-Temperature Solvent-Free Acetalization and Ketalization Reactions
Poyraz, Altug S.; Kuo, Chung-Hao; Kim, Eugene; Meng, Yongtao; Seraji, Mohammad S.; et al, Chemistry of Materials, 2014, 26(9), 2803-2813

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Poly(vinylpyrrolidone) hydrogen triiodide Solvents: Methanol ;  6 h, 30 °C
Referencia
Practical acetalization and transacetalization of carbonyl compounds catalyzed by recyclable PVP-I
Wang, Di; Cao, Fu-Rong; Lu, Guangying; Ren, Jiangmeng; Zeng, Bu-Bing, Tetrahedron, 2021, 92,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Trimethyl orthoformate Catalysts: Lithium tetrafluoroborate Solvents: Methanol ;  20 min, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
An efficient and versatile procedure for the synthesis of acetals from aldehydes and ketones catalyzed by lithium tetrafluoroborate
Hamada, Nao; Kazahaya, Kiyoshi; Shimizu, Hisashi; Sato, Tsuneo, Synlett, 2004, (6), 1074-1076

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Trimethyl orthoformate Solvents: Methanol ;  8 h, 0.8 GPa, 40 °C
Referencia
High-pressure-promoted uncatalyzed ketalization of ketones and oxy-Michael/ketalization of conjugated enones
Kumamoto, Koji; Ichikawa, Yoshiyasu; Kotsuki, Hiyoshizo, Synlett, 2005, (14), 2254-2256

Synthetic Routes 10

Condiciones de reacción
Referencia
Catalysis by solid superacids; 8. Improved Nafion-H perfluorinated resinsulfonic acid-catalyzed preparation of dimethyl acetals and ethylenedithioacetals, and hydrolysis of dimethyl acetals
Olah, George A.; Narang, Subhash C.; Meidar, David; Salem, George F., Synthesis, 1981, (4), 282-3

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  12 h, reflux; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ;  cooled
Referencia
Divergent Diels-Alder methodology from methyl coumalate toward functionalized aromatics
Lee, Jennifer J.; Kraus, George A., Tetrahedron Letters, 2013, 54(19), 2366-2368

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Trimethyl orthoformate Catalysts: Ferric p-toluenesulfonate Solvents: Methanol ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Referencia
Iron(III) tosylate in the preparation of dimethyl and diethyl acetals from ketones and β-keto enol ethers from cyclic β-diketones
Mansilla, Horacio; Afonso, Maria M., Synthetic Communications, 2008, 38(15), 2607-2618

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Ce3+
Referencia
Ce3+-Exchanged Montmorillonite (Ce3+-Mont) as a Useful Substrate-Selective Acetalization Catalyst
Tateiwa, Jun-ichi; Horiuchi, Hiroki; Uemura, Sakae, Journal of Organic Chemistry, 1995, 60(13), 4039-43

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Trimethyl orthoformate Catalysts: Hydrochloric acid Solvents: Methanol ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  > 1 min, rt
Referencia
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids
Dong, Jian-Lian; Yu, Li-Si-Han; Xie, Jian-Wu, ACS Omega, 2018, 3(5), 4974-4985

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Tungstate(6-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′…
Referencia
Catalysis by heteropoly acids: some new aspects
Joshi, M. V.; Narasimhan, C. S., Journal of Catalysis, 1989, 120(1), 282-6

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: Sodium sulfate Solvents: Methanol ;  2 min, rt
Referencia
Microwave assisted acetalization of carbonyl compounds with methanol using Na2SO4 (anhydrous) and MgSO4 (anhydrous) as catalysts
Dewan, Sharwan K.; Singh, Ravinder, Oriental Journal of Chemistry, 2002, 18(3), 521-524

Synthetic Routes 17

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  8 - 24 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  rt
Referencia
FMPhos: Expanding the Catalytic Capacity of Small-Bite-Angle Bisphosphine Ligands in Regioselective Alkene Hydrofunctionalizations
Chen, Xiao-Yang ; Zhou, Xukai; Wang, Jianchun; Dong, Guangbin, ACS Catalysis, 2020, 10(24), 14349-14358

Synthetic Routes 18

Condiciones de reacción
1.1 12 h, 50 °C
Referencia
Zeolite nanofiber assemblies as acid catalysts with high activity for the acetalization of carbonyl compounds with alcohols
Liu, Taotao; Fu, Wenqian; Zheng, Xiang; Jiang, Jun; Hu, Maolin; et al, RSC Advances, 2014, 4(35), 18217-18221

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Trimethyl orthoformate Catalysts: Ytterbium triflate Solvents: Methanol
Referencia
Acetalization of ketones and aldehydes catalyzed by lanthanoid trisulfonates
Okano, Tamon; Michihashi, Tomonori; Kiji, Jitsuo, Applied Organometallic Chemistry, 1995, 9, 473-8

Synthetic Routes 20

Condiciones de reacción
1.1 Catalysts: Indium triflate Solvents: Dichloromethane ;  3 min, rt; 2 min, rt
Referencia
Indium triflate-mediated acetalization of aldehydes and ketones
Smith, Brendan M.; Graham, Andrew E., Tetrahedron Letters, 2006, 47(52), 9317-9319

1,1-Dimethoxycyclohexane Raw materials

1,1-Dimethoxycyclohexane Preparation Products

Proveedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan Comings Biotechnology Co., Ltd.